(2-Amino-4,5-dimethoxyphenyl)methanol
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Overview
Description
2-Amino-4,5-dimethoxybenzyl Alcohol: is an organic compound characterized by the presence of an amino group, two methoxy groups, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethoxybenzyl Alcohol typically involves the following steps:
Nitration and Reduction: The starting material, 4,5-dimethoxybenzaldehyde, undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction to convert the nitro group to an amino group.
Reduction of Aldehyde: The aldehyde group in 2-amino-4,5-dimethoxybenzaldehyde is reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for 2-Amino-4,5-dimethoxybenzyl Alcohol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-4,5-dimethoxybenzyl Alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form secondary or tertiary alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of 2-amino-4,5-dimethoxybenzaldehyde or 2-amino-4,5-dimethoxybenzoic acid.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 2-Amino-4,5-dimethoxybenzyl Alcohol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, 2-Amino-4,5-dimethoxybenzyl Alcohol is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethoxybenzyl Alcohol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzyl alcohol moiety can participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
- 2-Amino-3,4-dimethoxybenzyl Alcohol
- 2-Amino-4,5-dimethoxybenzoic Acid
- 2-Amino-4,5-dimethoxybenzaldehyde
Comparison: 2-Amino-4,5-dimethoxybenzyl Alcohol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHUFDMFQZPLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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